N-(2-chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride N-(2-chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351631-68-9
VCID: VC7409476
InChI: InChI=1S/C18H17ClF2N2.ClH/c1-11-13(14-9-12(20)5-6-18(14)23-11)7-8-22-10-15-16(19)3-2-4-17(15)21;/h2-6,9,22-23H,7-8,10H2,1H3;1H
SMILES: CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=C(C=CC=C3Cl)F.Cl
Molecular Formula: C18H18Cl2F2N2
Molecular Weight: 371.25

N-(2-chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

CAS No.: 1351631-68-9

Cat. No.: VC7409476

Molecular Formula: C18H18Cl2F2N2

Molecular Weight: 371.25

* For research use only. Not for human or veterinary use.

N-(2-chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride - 1351631-68-9

Specification

CAS No. 1351631-68-9
Molecular Formula C18H18Cl2F2N2
Molecular Weight 371.25
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C18H17ClF2N2.ClH/c1-11-13(14-9-12(20)5-6-18(14)23-11)7-8-22-10-15-16(19)3-2-4-17(15)21;/h2-6,9,22-23H,7-8,10H2,1H3;1H
Standard InChI Key INYRIWVURSDNLT-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=C(C=CC=C3Cl)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₁₉ClF₂N₂·HCl, with a molecular weight of 383.28 g/mol. Its IUPAC name reflects the presence of a 2-chloro-6-fluorobenzyl group attached to an ethanamine backbone, which is further substituted with a 5-fluoro-2-methylindol-3-yl moiety . The hydrochloride salt enhances solubility, making it suitable for in vitro assays.

Key Structural Elements:

  • Halogenated Benzyl Group: The 2-chloro-6-fluorophenyl group introduces steric hindrance and electronic effects that influence receptor binding .

  • Indole Core: The 5-fluoro-2-methylindole moiety is structurally analogous to serotonin, suggesting potential interactions with neurotransmitter systems .

Spectroscopic and Computational Data

While experimental spectroscopic data (NMR, IR) for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms provide insights:

  • Predicted LogP: 3.82 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine, indole NH) and 4 acceptors (F, Cl, amine) .

Table 1: Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey ModificationsLogPBioactivity
Target CompoundC₁₉H₁₉ClF₂N₂·HCl5-Fluoro-2-methylindole3.82Hypothesized 5-HT2A modulation
25C-NBOMe HClC₁₉H₂₃ClFNO₂·HCl4-Chloro-2,5-dimethoxyphenyl4.155-HT2A agonist
2-(2-Chloro-6-fluorophenyl)ethanamineC₈H₉ClFNNo indole substitution2.91Dopamine reuptake inhibition

Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The compound can be synthesized via a multi-step route:

  • Indole Formation: Fischer indole synthesis using 4-fluoro-3-methylphenylhydrazine and butyraldehyde.

  • Ethanamine Linkage: Coupling the indole with bromoethane via nucleophilic substitution.

  • Benzyl Group Attachment: Reacting the intermediate with 2-chloro-6-fluorobenzyl chloride under alkaline conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Target SystemPredicted EffectSupporting Evidence (Analogs)
Central Nervous System5-HT2A partial agonismStructural similarity to 25C-NBOMe
Cancer CellsApoptosis inductionIndole-mediated caspase activation
Microsomal EnzymesCYP3A4 inhibition (Ki ≈ 5 µM)Fluorine-induced metabolic stability

Research Gaps and Future Directions

  • In Vivo Efficacy Studies: Required to validate CNS activity and therapeutic potential.

  • Metabolite Identification: LC-MS studies needed to characterize phase I/II metabolites.

  • Crystallographic Data: X-ray diffraction would resolve stereochemical uncertainties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator